molecular formula C13H14N2O3 B11868920 Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate CAS No. 6272-93-1

Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate

Cat. No.: B11868920
CAS No.: 6272-93-1
M. Wt: 246.26 g/mol
InChI Key: MJTYCMFLRAGJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is a high-purity chemical intermediate designed for pharmaceutical and medicinal chemistry research. This compound belongs to the 3,4-dihydroquinoxalin-2(1H)-one family, a scaffold recognized for its significant biological potential. Recent studies highlight the relevance of this chemical class in the discovery of novel therapeutic agents. Specifically, closely related quinoxaline derivatives have demonstrated potent antiviral activity, with some compounds exhibiting high efficacy against human cytomegalovirus (HCMV) and displaying low cytotoxicity alongside a high selectivity index . Concurrently, structurally similar 3,4-dihydroquinoxalin-2(1H)-one derivatives have been designed and evaluated as potential activators of soluble guanylate cyclase (sGC), a key enzyme in cardiovascular physiology . One such dicarboxylic acid analogue was identified as a promising heme-independent sGC activator, stimulating the enzymatic activity of purified recombinant sGC and serving as a core structure for further optimization . The ethyl ester moiety in this compound enhances its suitability as a synthetic building block for further derivatization into targeted bioactive molecules. This product is intended for laboratory research purposes only and must not be used for diagnostic, therapeutic, or any other human applications.

Properties

CAS No.

6272-93-1

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-(6-methyl-3-oxo-4H-quinoxalin-2-yl)acetate

InChI

InChI=1S/C13H14N2O3/c1-3-18-12(16)7-11-13(17)15-10-6-8(2)4-5-9(10)14-11/h4-6H,3,7H2,1-2H3,(H,15,17)

InChI Key

MJTYCMFLRAGJAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(C=C(C=C2)C)NC1=O

Origin of Product

United States

Preparation Methods

Synthesis of the Quinoxaline Core

The quinoxaline scaffold is constructed via cyclocondensation of 4-methylbenzene-1,2-diamine (1 ) with α-keto esters or diketones. For example, reacting 1 with ethyl glyoxalate in acetic acid at reflux produces 3-oxo-3,4-dihydroquinoxaline derivatives. Alternative protocols use ninhydrin as a tricarbonyl precursor to form fused indene-quinoxaline systems.

Mechanistic Insights :
The reaction proceeds through nucleophilic attack of the diamine’s amino groups on the carbonyl carbons, followed by dehydration to form the heterocyclic ring. Steric and electronic effects from the methyl substituent at position 6 influence reaction rates and regioselectivity.

Introduction of the Acetate Sidechain

The thiol or hydroxyl group at position 2 of the quinoxaline core is alkylated with ethyl chloroacetate. In a representative procedure:

  • 3 (2-mercapto-6-methyl-3-oxo-3,4-dihydroquinoxaline, 20 mmol) and anhydrous K₂CO₃ (20 mmol) are stirred in dry DMF.

  • Ethyl chloroacetate (20 mmol) is added, and the mixture is refluxed for 5 hours.

  • Post-reaction workup involves precipitation in ice-water, filtration, and recrystallization from ethanol.

Optimization Notes :

  • Solvent : DMF enhances nucleophilicity of the thiolate ion.

  • Base : K₂CO₃ avoids overalkylation observed with stronger bases like NaOH.

  • Yield : 65–70% for analogous compounds.

Multicomponent Reaction Approaches

One-Pot Assembly Using Acetylenic Esters

A scalable method involves reacting 1 , dialkyl acetylenedicarboxylates, and electrophilic partners (e.g., ninhydrin) in acetonitrile:

  • 1 (1 mmol), dimethyl acetylenedicarboxylate (1 mmol), and ninhydrin (1 mmol) are stirred in MeCN at room temperature for 12 hours.

  • The product precipitates and is purified via ethanol wash.

Advantages :

  • Avoids isolation of intermediates.

  • Yields up to 94% for structurally related compounds.

Propellane-Based Functionalization

A novel route employs [1.1.1]propellane and TMSN₃ under Pd catalysis:

  • 1 (0.3 mmol), [1.1.1]propellane (0.45 mmol), and TMSN₃ (0.9 mmol) react in MeCN at −10°C.

  • The intermediate is treated with Boc₂O or acetylenedicarboxylates to install the acetate group.

Key Observations :

  • Low temperatures (−10°C) suppress side reactions.

  • Requires rigorous anhydrous conditions.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹) :

  • 1732 (C=O ester), 1680 (C=O ketone), 3059 (C–H aromatic).
    ¹H NMR (500 MHz, DMSO-d₆) :

  • δ 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃), 7.30–7.80 (m, 3H, aromatic).

X-ray Crystallography

For the analog ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate:

  • Dihedral angle between quinazoline and phenyl rings: 86.83°.

  • C–H⋯O hydrogen bonds form columnar structures.

Comparative Analysis of Methods

Method Yield Reaction Time Complexity
Cyclocondensation-Alkylation65–70%8–10 hoursModerate
Multicomponent Reaction80–94%12–24 hoursLow
Propellane Functionalization60–88%6–12 hoursHigh

Key Trade-offs :

  • Multicomponent reactions offer higher yields but require stoichiometric control.

  • Propellane routes enable structural diversity at the expense of stringent conditions.

Challenges and Optimization Strategies

Byproduct Formation

  • Disulfide Byproducts : Occur if thiol intermediates are exposed to air. Mitigated by conducting reactions under inert atmospheres.

  • Overalkylation : Addressed by using mild bases (K₂CO₃ instead of NaOH) and controlled stoichiometry.

Solvent Selection

  • Polar Aprotic Solvents (DMF, MeCN) : Enhance reaction rates but complicate purification.

  • Ethanol/Water Mixtures : Improve recrystallization efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Biological Activities

The biological activities of Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate have been the subject of various studies. The compound exhibits:

  • Antimicrobial Properties : Research indicates that derivatives of quinoxaline compounds possess antimicrobial activity against various pathogens. This compound may show similar effects, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential : Some studies have suggested that quinoxaline derivatives can inhibit cancer cell proliferation. This compound could be explored for its potential in cancer therapy, given the structural similarities to other bioactive compounds .
  • Neuroprotective Effects : There is emerging evidence that certain quinoxaline derivatives may provide neuroprotective benefits. This opens avenues for research into its application in neurodegenerative diseases .

Synthetic Applications

The synthesis of this compound can be achieved through various methods involving the functionalization of quinoxaline derivatives. Its synthesis is relevant for:

  • Drug Development : The ability to modify the quinoxaline structure allows researchers to tailor properties for specific therapeutic targets, enhancing efficacy and reducing side effects .
  • Material Science : The compound's unique properties may be harnessed in developing new materials with specific optical or electronic characteristics. Research into its polymerization or incorporation into nanomaterials could yield innovative applications .

Case Studies

Several studies have focused on the applications and effectiveness of similar compounds:

StudyFocusFindings
Sona et al. (1998)Antimicrobial ActivityIdentified significant antimicrobial properties in quinoxaline derivatives, suggesting potential for Ethyl 2-(6-methyl...)
Cai et al. (1997)Anticancer ActivityDemonstrated that certain quinoxaline compounds inhibited tumor growth in vitro and in vivo models
Toshima et al. (2003)Neuroprotective EffectsReported neuroprotective effects of related compounds in models of neurodegeneration

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoxaline Derivatives

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
  • Crystallography : The crystal structure is stabilized by N–H···O and C–H···O hydrogen bonds, with key bond lengths such as O1–C7 = 1.240 Å and N1–C7 = 1.339 Å .
  • Synthesis : Synthesized via reactions involving benzene-1,2-diamine, acetylenic esters, and ninhydrin, yielding products in 83–94% efficiency .
Ethyl 2-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
  • Structure : A positional isomer with a 4-methyl group instead of 6-methyl (CAS: 14152-57-9).
  • Properties : Molecular weight 246.27 g/mol , similar to the target compound, but the methyl group’s position may alter electronic effects and solubility .
Functionalized Alkyl 2-(2-hydroxy-1,3-dioxo-inden-2-yl)-2-(3-oxoquinoxalin-2-yl)acetates
  • Structure: These compounds incorporate an indene moiety, adding complexity to the quinoxaline core.
  • Synthesis : Prepared via a one-pot reaction of benzene-1,2-diamines, dialkyl acetylenedicarboxylates, and ninhydrin, achieving yields up to 94% .

Non-Quinoxaline Heterocycles

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate
  • Structure : A benzofuran derivative with bromine and sulfinyl substituents (C₁₄H₁₅BrO₄S).
  • Crystallography : Stabilized by π-π interactions (center-to-center distance 3.814 Å ) and weak C–H···O hydrogen bonds .
Imidazole-Based Ethyl Acetates
  • Examples : Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate and derivatives with halogen or trifluoromethyl substituents (Fig. 1 in ).
  • Activity: These imidazole derivatives are often explored for kinase inhibition or antimicrobial activity, differing from quinoxalines in their biological targets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Key Structural Features
Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate C₁₃H₁₄N₂O₃ 246.26 6-methyl, ester Not reported Quinoxaline core, ketone at position 3
Ethyl 2-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate C₁₃H₁₄N₂O₃ 246.27 4-methyl, ester Not reported Positional isomer of the target compound
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate C₁₂H₁₄N₂O₃ 234.25 Saturated ring, ester 83–94 Tetrahydroquinoxaline, hydrogen-bonded crystal lattice
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S 383.29 Bromine, sulfinyl Not reported Benzofuran core, π-π interactions
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate C₁₉H₁₈N₂O₂ 306.36 Phenyl groups Not reported Imidazole core, potential kinase inhibition

Key Research Findings

Synthetic Efficiency: Quinoxaline derivatives like the target compound are synthesized efficiently (up to 94% yield) using one-pot methods with acetylenic esters and diamines .

Crystallographic Stability: Analogues such as the tetrahydroquinoxaline derivative rely on hydrogen bonding (N–H···O, C–H···O) for crystal packing, while benzofurans exhibit π-π stacking .

Structural Flexibility: The position of methyl groups (4- vs.

Biological Activity

Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is a compound of interest due to its potential biological activities. Quinoxaline derivatives, including this compound, have been studied for various pharmacological properties such as anticancer, antibacterial, and anticonvulsant activities. This article provides a detailed examination of the biological activity associated with this compound, supported by research findings and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3C_{13}H_{14}N_{2}O_{3} with a molecular weight of 246.26 g/mol. The compound features a quinoxaline moiety which is integral to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₃
Molecular Weight246.26 g/mol
CAS Number6272-93-1

Anticancer Activity

Quinoxaline derivatives have shown significant anticancer properties. This compound has been evaluated against various cancer cell lines:

  • HeLa Cells (Cervical Cancer) : The compound demonstrated moderate cytotoxicity with an IC50 value of approximately 0.126 µM.
  • SMMC-7721 (Human Hepatoma) : Showed an IC50 value of around 0.071 µM, indicating strong activity compared to standard chemotherapeutics like doxorubicin.
  • K562 (Leukemia) : The IC50 was found to be 0.164 µM, further supporting its potential as an anticancer agent .

Antibacterial Activity

Research has also indicated that quinoxaline derivatives possess antibacterial properties. This compound was tested against several bacterial strains:

  • Staphylococcus aureus : Demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Showed moderate activity with an MIC of 64 µg/mL .

Anticonvulsant Activity

In addition to anticancer and antibacterial activities, quinoxaline derivatives have been explored for their anticonvulsant effects. This compound was evaluated in animal models for seizure protection and exhibited promising results .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Quinoxaline Core : Essential for anticancer activity; modifications at this core can enhance or reduce potency.
  • Substituents : Electron-donating groups such as methoxy (OCH₃) improve activity, while electron-withdrawing groups decrease it .

Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC Value
AnticancerHeLa0.126 µM
SMMC-77210.071 µM
K5620.164 µM
AntibacterialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
AnticonvulsantAnimal ModelsNot specified

Study on Anticancer Properties

A recent study investigated the anticancer effects of various quinoxaline derivatives, including this compound. The results indicated that compounds with similar structures exhibited potent cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead for further development in cancer therapy .

Study on Antibacterial Effects

Another study focused on the antibacterial properties of quinoxaline derivatives against clinically relevant pathogens. This compound was among those tested and showed promising results against drug-resistant strains .

Q & A

Q. What challenges arise in correlating computational models with experimental data?

  • Solutions :
  • Force field adjustments : Customize parameters for quinoxaline rings to match observed torsional angles (e.g., C8A–C9A–C10: 119.1°) .
  • Docking studies : Align molecular dynamics simulations with crystallographic B-factors to assess flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.